molecular formula C10H10N4O B2474259 4-amino-3-(1H-imidazol-1-yl)benzamide CAS No. 1342688-04-3

4-amino-3-(1H-imidazol-1-yl)benzamide

Cat. No. B2474259
CAS RN: 1342688-04-3
M. Wt: 202.217
InChI Key: AIMMFHPORAQPQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-amino-3-(1H-imidazol-1-yl)benzamide” is a compound that belongs to the class of organic compounds known as diarylthioethers . These are organosulfur compounds containing a thioether group that is substituted by two aryl groups .


Synthesis Analysis

The synthesis of compounds similar to “4-amino-3-(1H-imidazol-1-yl)benzamide” involves various chemical reactions. For instance, a series of 4-(1H-1,2,3-triazol-1-yl)benzamides were rationally designed and synthesized as HSP90 inhibitors . Another study discusses the conventional and green synthesis of metallic and non-metallic Benzimidazole (BnZ) and their derivatives .


Molecular Structure Analysis

The molecular structure of “4-amino-3-(1H-imidazol-1-yl)benzamide” is complex and detailed analysis is required for a comprehensive understanding .


Chemical Reactions Analysis

The chemical reactions involving “4-amino-3-(1H-imidazol-1-yl)benzamide” are diverse. For example, a study discusses the reaction of 1-arylhydrazinecarbonitriles with 2-chloro-4,5-dihydro-1H-imidazole, yielding 7-(4,5-dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-imines .


Physical And Chemical Properties Analysis

“4-amino-3-(1H-imidazol-1-yl)benzamide” is a white or colorless solid that is highly soluble in water and other polar solvents . It has a molecular weight of 202.22 .

Scientific Research Applications

Therapeutic Potential

Imidazole, a core component of “4-amino-3-(1H-imidazol-1-yl)benzamide”, is known for its broad range of chemical and biological properties . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Antitumor Activity

Imidazole derivatives have been evaluated for their antitumor potential against different cell lines . For instance, 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine have been synthesized and evaluated for their antitumor potential .

HSP90 Inhibitors

Compounds containing imidazole structures have been designed and synthesized as potential HSP90 inhibitors . These compounds have been evaluated for their HSP90 binding affinity and anti-proliferative activities against different cancer cell lines .

Phosphodiesterase (PDE) Inhibition

A novel series of 4- (4- (1 H -imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines has been prepared from synthesized 3- [4- (1 H -imidazol-1-yl) phenyl]prop-2-en-1-ones and evaluated for phosphodiesterase (PDE) inhibition .

Antimicrobial Activities

The same series of compounds has also been evaluated for their antimicrobial activities .

Applications in Solar Cells and Other Optical Applications

Imidazole, due to its unique properties, is being deployed in emerging research into dyes for solar cells and other optical applications .

Functional Materials

Imidazole is also being used in the development of functional materials .

Catalysis

Imidazole has found applications in the field of catalysis .

Safety and Hazards

The safety and hazards associated with “4-amino-3-(1H-imidazol-1-yl)benzamide” are not explicitly mentioned in the available resources .

Future Directions

The future directions for “4-amino-3-(1H-imidazol-1-yl)benzamide” are not explicitly mentioned in the available resources .

properties

IUPAC Name

4-amino-3-imidazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c11-8-2-1-7(10(12)15)5-9(8)14-4-3-13-6-14/h1-6H,11H2,(H2,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIMMFHPORAQPQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)N2C=CN=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-3-(1H-imidazol-1-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.